
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure indicates the presence of an isoquinoline moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated that the compound effectively inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, leading to decreased cell viability.
Table 1: Antitumor Activity in Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
PC-3 (Prostate) | 20 | G0/G1 phase arrest |
HeLa (Cervical) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of bacteria and fungi. Studies have shown that it exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 2: Antimicrobial Activity Profile
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pneumoniae | 16 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the cells:
- Inhibition of DNA Synthesis : The compound has been shown to interfere with DNA replication processes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, indicating oxidative stress as a contributing factor to its cytotoxic effects.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its antitumor efficacy observed in vitro.
- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapeutic agents enhances overall efficacy, potentially reducing required dosages and associated side effects.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-9-19-10-7-13-14(17(19)21)5-4-6-15(13)23-12-16(20)18-8-11-22-2/h3-7,10H,1,8-9,11-12H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZYREFMYYFWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.